ACC1 Inhibition: Single-Digit Nanomolar Cellular Potency in Human Hepatocytes
4-(4-Acetylphenyl)benzoic acid (as the ligand CHEMBL4859704) exhibits an EC50 of 1 nM for inhibition of acetyl-CoA carboxylase 1 (ACC1) in human HepG2 hepatocellular carcinoma cells, measured via lipid content reduction using 13C-labelled acetate [1]. In contrast, the broader class of biphenyl-based ACC1 inhibitors reported by Haque et al. (2009) typically achieves potencies in the low double-digit to single-digit nanomolar range in in vitro enzymatic assays [2]. The 1 nM cellular EC50 positions this compound among the more potent biphenyl ACC1 inhibitors, offering a validated starting point for medicinal chemistry programs targeting metabolic disorders.
| Evidence Dimension | ACC1 inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1 nM |
| Comparator Or Baseline | Biphenyl ACC1 inhibitors (Haque et al., 2009): typical activities in low double-digit to single-digit nM range |
| Quantified Difference | Target compound achieves the lower end (1 nM) of the reported class potency spectrum |
| Conditions | Human HepG2 cells, lipid content assay with 13C-labelled acetate, 1 hr incubation |
Why This Matters
The 1 nM cellular EC50 confirms potent target engagement in a disease-relevant human cell line, providing confidence for lead optimization campaigns where single-digit nanomolar cellular activity is a key selection criterion.
- [1] BindingDB. (2025). BDBM50569786 (CHEMBL4859704): ACC1 Inhibition Data. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569786&google=BDBM50569786 View Source
- [2] Haque, T. S., et al. (2009). Potent biphenyl- and 3-phenyl pyridine-based inhibitors of acetyl-CoA carboxylase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5872-5876. Retrieved from https://pubmed.ncbi.nlm.nih.gov/19740659/ View Source
